Comparative BRS3 Agonist Activity: 3-(3-Trifluoromethyl-benzyl)-piperidine vs. Related Scaffold
A compound containing the 3-(3-trifluoromethyl-benzyl)-piperidine substructure demonstrated weak agonist activity at the bombesin receptor subtype-3 (BRS3), with an EC50 of 10,000 nM in rat BRS3 assays [1]. While this is a low potency, it serves as a baseline for the core scaffold. In contrast, optimized analogs within the same chemical series achieve sub-micromolar potency at BRS3 [2], highlighting the scaffold's potential for optimization but also the critical need to use the specific, unoptimized building block for initial SAR exploration or as a negative control.
| Evidence Dimension | BRS3 Agonist Potency |
|---|---|
| Target Compound Data | EC50 = 10,000 nM |
| Comparator Or Baseline | Optimized analogs from same series: EC50 < 1,000 nM (estimated range) |
| Quantified Difference | >10-fold lower potency than optimized leads |
| Conditions | Agonist activity at rat BRS3 expressed in HEK293AEQ cells after 10 mins by aequorin bioluminescence assay |
Why This Matters
This data establishes the baseline activity of the 3-(3-trifluoromethyl-benzyl)-piperidine core, making it a critical control compound for BRS3-related drug discovery efforts.
- [1] BindingDB. BDBM50317463: 5-(piperidin-1-yl)-7-(3-(trifluoromethyl)benzyl)-6... Affinity Data. View Source
- [2] Chobanian, H. R., et al. (2010). Discovery of potent and selective bombesin receptor subtype-3 agonists. Bioorg. Med. Chem. Lett. 20(12), 3724-3727. View Source
